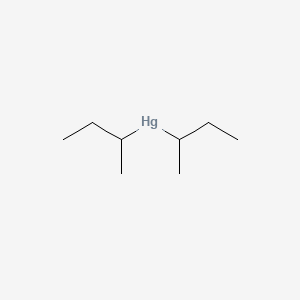

MERCURY, DI-sec-BUTYL-

Description

Historical Context and Significance in Organomercury Chemistry Research

The exploration of organomercury compounds dates back to the 19th century, and they have been instrumental in the advancement of synthetic chemistry. nih.gov The work of chemists like Frank C. Whitmore in the early 20th century was pivotal. His 1921 monograph on organic mercurials is still considered a standard reference text. nasonline.org Whitmore and his contemporaries developed methods for producing various organomercurials and demonstrated their utility in synthesizing other organic compounds. nasonline.org

The synthesis of dialkylmercury compounds, such as di-sec-butylmercury, was often achieved through reactions like the Grignard reaction, where a Grignard reagent (an organomagnesium halide) reacts with a mercury halide. google.comacs.org Research into the acidolysis of optically active di-sec-butylmercury provided valuable insights into the stereochemistry of electrophilic substitution reactions at a saturated carbon atom. doi.org These studies, which examined the cleavage of the carbon-mercury bond by acids, revealed that such reactions proceed with a high degree of retention of the carbon atom's configuration. doi.org Furthermore, the cleavage of di-sec-butylmercury by mercuric bromide has been a subject of stereochemical investigation. acs.org

Positioning of Di-sec-butylmercury within Contemporary Organometallic Chemistry

In contemporary organometallic chemistry, the use of many organomercury compounds has declined due to their inherent toxicity. nih.govwikipedia.org However, they remain relevant in specific synthetic applications and for mechanistic studies. Di-sec-butylmercury, for instance, has been utilized in transmetalation reactions, such as the preparation of sec-butylsodium by reacting it with sodium slices. acs.org This reactivity highlights its role as a transfer agent for the sec-butyl group to other metals.

While not as commonly used as other organometallic reagents in modern synthesis, the study of compounds like di-sec-butylmercury continues to contribute to a fundamental understanding of reaction mechanisms, such as electrophilic substitution and radical reactions. thieme-connect.deacs.org The well-defined nature of the carbon-mercury bond allows for controlled studies of bond cleavage and formation, providing insights that can be applied to other areas of organometallic chemistry. thieme-connect.de

Properties of Di-sec-butylmercury

| Property | Value |

| Molecular Formula | C8H18Hg nih.gov |

| Molecular Weight | 314.82 g/mol nih.gov |

| Appearance | Colorless liquid solubilityofthings.com |

| Density | 2.9690 g/cm³ solubilityofthings.com |

| Solubility | Sparingly soluble in water; soluble in nonpolar organic solvents like benzene, toluene, and hexane. solubilityofthings.com |

| IUPAC Name | di(butan-2-yl)mercury nih.gov |

| CAS Number | 691-88-3 nih.gov |

Properties

CAS No. |

691-88-3 |

|---|---|

Molecular Formula |

C8H18Hg |

Molecular Weight |

314.82 g/mol |

IUPAC Name |

di(butan-2-yl)mercury |

InChI |

InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*3H,4H2,1-2H3; |

InChI Key |

WMBMHYBGXVKXNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[Hg]C(C)CC |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Di Sec Butylmercury

Synthesis via Grignard Reagents and Organometallic Coupling Reactions

The reaction of a Grignard reagent, specifically sec-butylmagnesium bromide, with a mercury(II) salt represents a fundamental and widely employed method for the preparation of di-sec-butylmercury. This reaction proceeds via an organometallic coupling mechanism where the sec-butyl group from the Grignard reagent displaces the halide anions from the mercury salt.

A typical procedure involves the treatment of optically active sec-butylmercuric bromide with racemic sec-butylmagnesium bromide. kahedu.edu.in This approach allows for the synthesis of di-sec-butylmercury where one sec-butyl group is optically active and the other is racemic. kahedu.edu.in The general transformation can be represented as follows:

2 sec-BuMgBr + HgX₂ → (sec-Bu)₂Hg + 2 MgBrX (where X is a halide, typically Br or Cl)

The reaction is generally carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran, which is necessary to solvate the Grignard reagent. gelest.com The order of addition of the reagents can influence the outcome of the reaction. For instance, adding the Grignard reagent to the mercury salt (normal addition) is often preferred when complete substitution is desired. gelest.com

Furthermore, the stability of the carbon-mercury bond in the resulting dialkyl mercury compounds has been a subject of study. acs.org The versatility of Grignard reagents in forming carbon-metal bonds has been a cornerstone of organometallic chemistry since the pioneering work of F. Stanley Kipping in the early 20th century. gelest.com

Table 1: Key Features of Grignard-based Synthesis of Di-sec-butylmercury

| Parameter | Description | Reference |

|---|---|---|

| Reactants | sec-Butylmagnesium bromide and a mercury(II) halide (e.g., HgBr₂, HgCl₂). | kahedu.edu.in |

| Solvent | Typically an ethereal solvent like diethyl ether or tetrahydrofuran. | gelest.com |

| Reaction Type | Organometallic coupling reaction. | youtube.com |

| Key Consideration | The order of reagent addition can affect the product distribution. | gelest.com |

| Historical Context | Grignard reagents have been fundamental in the synthesis of organosilanes and other organometallics. | gelest.com |

Electrolytic Reduction Pathways for Di-sec-butylmercury Formation

Electrolytic reduction provides an alternative route for the formation of organometallic compounds, including di-sec-butylmercury. This electrochemical method involves the reduction of a suitable organic substrate at a mercury cathode. In 1911, early discoveries were made regarding the formation of metalorganic compounds during certain electrolytic reductions, where di-sec-butylmercury was produced. electrochem.org

The process typically involves the electrolysis of a solution containing a sec-butyl halide or another appropriate precursor in the presence of a mercury cathode. The reduction at the cathode generates reactive intermediates that then react with the mercury to form the di-sec-butylmercury compound. The mechanism of this reaction is complex and can be influenced by several factors, including the composition of the electrolyte, the cathode potential, and the current density.

Transmetalation Reactions in Di-sec-butylmercury Synthesis

Transmetalation is a process in organometallic chemistry that involves the transfer of an organic group from one metal to another. wikipedia.org This method can be effectively utilized for the synthesis of di-sec-butylmercury. The general form of a transmetalation reaction is:

M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

In the context of di-sec-butylmercury synthesis, a more reactive organometallic compound containing a sec-butyl group is reacted with a less reactive mercury compound. For example, sec-butyllithium (B1581126) can react with a mercury(II) salt. The thermodynamic driving force for the reaction is often the formation of a more stable salt, which favors the transfer of the organic ligand to the mercury atom. wikipedia.org

One documented example involves the reaction of sodium slices with di-sec-butylmercury in dodecane (B42187) to prepare sec-butylsodium. acs.orgacs.org While this reaction demonstrates the principle of transmetalation involving di-sec-butylmercury, the reverse reaction, where a more electropositive metal transfers a sec-butyl group to mercury, is a viable synthetic route. For instance, the reaction of an organolithium or organomagnesium compound with a mercury(II) salt is a form of transmetalation. thieme-connect.de

Table 2: Transmetalation Reactions in Di-sec-butylmercury Synthesis

| Reactants | Product | Key Principle | Reference |

|---|---|---|---|

| Organolithium/Organomagnesium compound + Mercury(II) salt | Di-sec-butylmercury | Transfer of sec-butyl group to mercury, driven by the formation of a stable salt. | wikipedia.orgthieme-connect.de |

| Di-sec-butylmercury + Sodium | sec-Butylsodium | Demonstrates the reversibility and principle of transmetalation. | acs.orgacs.org |

Alternative and Specialized Preparative Approaches for Organomercurials, including Di-sec-butylmercury

Beyond the primary methods, other specialized approaches exist for the synthesis of organomercurials, which can be adapted for the preparation of di-sec-butylmercury. These methods often involve the reaction of mercury salts with various organic precursors under specific conditions.

One such method is the cleavage of di-sec-butylmercury by mercuric bromide (HgBr₂) to yield sec-butylmercuric bromide. sit.edu.cn While this is a decomposition reaction for di-sec-butylmercury, the reverse, known as symmetrization, can be used to form dialkylmercury compounds from alkylmercuric halides. thieme-connect.de

Another specialized approach involves the reaction of organoboranes with mercury salts. Although not specifically detailed for di-sec-butylmercury in the provided context, the reaction of organoboranes with mercury(II) acetate (B1210297) is a known method for the synthesis of organomercurials.

Furthermore, the reaction of t-butyl(trimethylsilyl)mercury with certain organic compounds highlights the diverse reactivity of organomercury reagents, which can sometimes lead to the formation of new organomercury species through complex reaction pathways. researchgate.net

Mechanistic Investigations and Reactivity Studies of Di Sec Butylmercury

Electrophilic Substitution Reactions at Saturated Carbon Centers Involving Di-sec-butylmercury

Electrophilic substitution at a saturated carbon atom is a fundamental reaction class for organometallic compounds. In the case of di-sec-butylmercury, these reactions have been pivotal in elucidating mechanistic details, particularly regarding the stereochemical and kinetic aspects of the SE2 (Substitution, Electrophilic, bimolecular) mechanism.

The stereochemistry of electrophilic substitution has been extensively investigated using optically active di-sec-butylmercury. A landmark experiment demonstrated that the cleavage of the carbon-mercury bond by mercuric bromide proceeds with retention of configuration at the chiral carbon center. acs.org

In a key study, di-sec-butylmercury was synthesized with one optically active (-)-sec-butyl group and one racemic (±)-sec-butyl group. acs.org This was achieved by reacting optically active sec-butylmercuric bromide with racemic sec-butylmagnesium bromide. The resulting (-)-(±)-di-sec-butylmercury was then treated with mercuric bromide (HgBr₂), yielding two equivalents of sec-butylmercuric bromide. acs.orgaip.org

The crucial finding was that the resulting sec-butylmercuric bromide product possessed exactly one-half of the specific rotation of the starting, optically active sec-butylmercuric bromide. acs.orgaip.org This outcome is only possible if the cleavage of both the optically active and racemic sec-butyl-mercury bonds occurs with complete retention of stereochemical integrity. Had the reaction proceeded with inversion or racemization, the optical activity of the product would have been different. This result provided strong evidence that the SE2 reaction at a saturated carbon atom proceeds via a "frontside" attack, where the electrophile approaches the carbon atom on the same side as the leaving mercury group. acs.orglibretexts.org This is a significant finding, establishing retention of configuration as the preferred stereochemical path for electrophilic substitution at a saturated carbon in the absence of other influencing factors. libretexts.org

| Reactant | Specific Rotation [α]²²D | Product | Specific Rotation [α]²²D of Product | Conclusion |

|---|---|---|---|---|

| (-)-sec-Butylmercuric bromide (starting material) | -6.49° | (-)-sec-Butylmercuric bromide | -3.36° | Retention of Configuration |

| (-)-(±)-Di-sec-butylmercury | -5.52° |

Kinetic studies of the reaction between di-sec-butylmercury and mercuric halides provide further support for the SE2 mechanism. The reaction, often referred to as a "two-alkyl mercury-exchange," was found to follow second-order kinetics, with the rate being dependent on the concentrations of both the dialkylmercury compound and the mercuric salt. libretexts.org

Rate = k₂[R₂Hg][HgX₂]

This second-order rate law is consistent with a bimolecular mechanism (SE2) but rules out a unimolecular (SE1) pathway, which would exhibit first-order kinetics. libretexts.org The combination of second-order kinetics and retention of configuration strongly indicates an open transition state for the SE2 mechanism, rather than a cyclic internal electrophilic substitution (SEi) mechanism. The rate of these exchanges is significantly influenced by the ionicity of the substituting agent, further supporting the open SE2 transition state. libretexts.orgdiva-portal.org

Furthermore, studies have identified a "three-alkyl substitution," involving the reaction of an alkylmercuric salt with a dialkylmercury compound, such as s-butylmercuric bromide with di-s-butylmercury. This reaction also proceeds via the bimolecular SE2 mechanism, resulting in a complete preservation of stereochemical configuration. acs.orglibretexts.org

Acidolysis of Di-sec-butylmercury: Mechanistic Elucidation of Alkyl-Metal Bond Cleavage

The cleavage of the alkyl-metal bond in di-sec-butylmercury by acids, known as acidolysis, is a characteristic reaction of organometallic compounds. The ease of acidolysis generally correlates with the electronegativity of the metal; alkyls of highly electropositive metals react vigorously, while those of less reactive metals like mercury are inert towards weak acids like water. smolecule.com

Mechanistic studies on the acidolysis of optically active di-sec-butylmercury have shown that the reaction proceeds with a predominant retention of configuration at the carbon atom undergoing substitution. smolecule.com This stereochemical outcome suggests that, similar to electrophilic cleavage by mercuric salts, acidolysis does not involve a free carbanion intermediate, which would lead to racemization. The SE1 mechanism is therefore considered unlikely. smolecule.com

The observed retention of configuration is consistent with an SE2(cyclic) mechanism. This pathway involves a cyclic transition state where the electrophilic attack by the proton from the acid at the carbon atom is the dominant interaction, with a lesser degree of nucleophilic attack by the acid's conjugate base at the mercury atom. smolecule.com The steric effects of the alkyl groups play a significant role in determining the reaction rates within this mechanistic framework. smolecule.com

Photolytic and Radiolytic Transformations of Di-sec-butylmercury

While specific studies on the photolysis and radiolysis of di-sec-butylmercury are not extensively documented, the behavior of analogous dialkylmercury compounds provides a strong basis for understanding its transformations under photochemical and radiochemical conditions. The primary process in the photolysis or radiolysis of organomercury compounds is the homolytic cleavage of the carbon-mercury bond. libretexts.org

This bond scission generates a metal-centered radical and a carbon-centered radical:

R₂Hg + hν → R• + RHg•

For di-sec-butylmercury, this would produce a sec-butyl radical and a sec-butylmercuryl radical. Studies on the photolysis of di-n-butylmercury at a wavelength of 2537Å indicate that the resulting n-butyl radicals can undergo further decomposition. aip.org Similarly, the radiolysis of liquid di-n-hexylmercury yields mercury, hexane, hexene, and dodecane (B42187), which are products indicative of mercury-carbon bond cleavage and subsequent radical reactions (disproportionation and combination). rsc.org

The general mechanism for the photodecomposition of dialkylmercury compounds involves the formation of these initial radical species. libretexts.orgdiva-portal.org These highly reactive carbon-centered radicals can then participate in typical radical reactions, such as hydrogen atom abstraction from the solvent or other molecules, or addition to multiple bonds. libretexts.org Therefore, the photolytic or radiolytic transformation of di-sec-butylmercury is expected to proceed via a free-radical mechanism, initiated by the cleavage of the Hg-C bond.

Reactivity in Organometallic Catalysis and Reagent Applications of Di-sec-butylmercury

Di-sec-butylmercury serves as a useful reagent and catalyst in specific areas of organometallic and synthetic chemistry. cdnsciencepub.com Its applications stem from its reactivity, particularly in transmetalation reactions and as a source of sec-butyl groups.

One notable application is in the generation of copper(I) ate complexes. Di-sec-butylmercury, including its diastereomeric and enantiomeric forms, has been used to transfer the sec-butyl group to lithium metal, which can then be used to form lithium di(sec-butyl)cuprate. These chiral cuprate (B13416276) reagents are valuable in synthetic organic chemistry for asymmetric conjugate addition reactions.

Beyond its role as a precursor to other organometallic reagents, di-sec-butylmercury is also cited for its use as a catalyst in various organic synthesis reactions, enhancing the efficiency of chemical processes. cdnsciencepub.com

Environmental Transformations and Geochemical Cycling of Organomercurials

Formation Pathways of Organomercurials in Environmental Matrices

Organomercurial compounds are not typically released into the environment in their final form but are generated from inorganic mercury through natural processes. nih.govresearchgate.net The primary formation pathways can be broadly categorized as abiotic and biotic.

Abiotic methylation of inorganic mercury (Hg²⁺) can occur in the environment, although it is generally considered a less significant pathway compared to biotic methylation. nih.govrsc.org These chemical transformations can be facilitated by various methyl donors present in environmental matrices. facetsjournal.com

Humic and Fulvic Acids: These complex organic molecules, abundant in soils, sediments, and natural waters, can act as methylating agents. epa.gov Studies have demonstrated the formation of monomethylmercury (MMHg) from inorganic mercury in the presence of humic substances, particularly at elevated temperatures. epa.gov

Organometallic Compounds: Transmethylation reactions can occur where other organometallic compounds, such as those of tin or lead, transfer a methyl group to inorganic mercury. While effective, the environmental relevance of this pathway depends on the presence and concentration of these other organometallics. epa.gov

Photochemical Reactions: In some specific environments, aqueous phase methylation of mercury may occur in cloudwater or fog through reactions involving methyl donors and labile mercury complexes.

Research has shown that while abiotic methylation is possible, the rates are often orders of magnitude lower than those observed for biological methylation, especially in anoxic sediments where peak mercury methylation occurs. epa.gov

The primary source of methylmercury (B97897) in the environment is the result of microbial activity. facetsjournal.comwikipedia.org Specific groups of anaerobic microorganisms are responsible for converting inorganic mercury into the more toxic and bioavailable methylmercury. nih.govnih.gov

Key Microorganisms: The principal methylators are anaerobic bacteria, particularly sulfate-reducing bacteria (SRB) (e.g., Desulfovibrio desulfuricans) and iron-reducing bacteria (IRB) (e.g., Geobacter spp.). nih.govwikipedia.orgnih.gov Methanogens have also been identified as mercury methylators in anaerobic environments. wikipedia.org The efficiency of methylation is closely linked to the metabolic activity of these microbial communities. nih.govresearchgate.net

Genetic Basis: The discovery of the hgcA and hgcB gene cluster has been crucial in identifying mercury-methylating microorganisms. nih.govnih.gov These genes encode for a corrinoid protein and a partner protein that are essential for the methylation process. The deletion of either gene results in a complete loss of methylation capability. wikipedia.org

Biochemical Mechanism: The most understood pathway for biotic methylation is the acetyl-CoA pathway, catalyzed by a corrinoid-dependent protein in sulfate-reducing bacteria. wikipedia.org The process involves the transfer of a methyl group from a donor like methyl-tetrahydrofolate to the corrinoid protein, which then transfers it to the mercuric ion (Hg²⁺). wikipedia.org This process is most efficient under anoxic (oxygen-limited) conditions, which are common in aquatic sediments, wetlands, and the anoxic bottom waters of lakes. nih.govnih.gov

The rate and extent of biotic methylation are influenced by a complex interplay of physicochemical factors, including the availability of inorganic mercury, nutrients, electron acceptors (like sulfate (B86663) and iron), and the amount and composition of organic matter. nih.govresearchgate.net

| Microorganism Group | Example Species | Metabolic Process | Key Gene(s) |

| Sulfate-Reducing Bacteria (SRB) | Desulfovibrio desulfuricans | Sulfate Reduction | hgcA, hgcB |

| Iron-Reducing Bacteria (IRB) | Geobacter spp. | Iron (III) Reduction | hgcA, hgcB |

| Methanogens | Methanomicrobia | Methanogenesis | hgcA, hgcB |

Degradation and Demethylation Pathways of Organomercurials, with emphasis on Di-sec-butylmercury Analogs

The net concentration of organomercurials in the environment is determined by the balance between formation and degradation processes. facetsjournal.com Both biotic and abiotic pathways contribute to the breakdown of compounds like methylmercury and its analogs, such as dialkylmercury compounds.

Bacterial resistance to mercury toxicity has led to the evolution of detoxification mechanisms capable of degrading organomercurials. nih.govresearchgate.net This process is primarily regulated by the mer operon system. nih.govnih.gov

The mer Operon: This genetic system encodes a suite of enzymes that detoxify both inorganic and organic mercury. nih.govnih.gov A key enzyme in this process is organomercurial lyase, encoded by the merB gene. oup.compnas.org

Organomercurial Lyase (MerB): The MerB enzyme catalyzes the protonolysis (cleavage by a proton) of the carbon-mercury bond in a range of organomercurials, including methylmercury, ethylmercury, and phenylmercury. oup.compnas.orgacs.org The products of this reaction are a hydrocarbon (e.g., methane (B114726) from methylmercury) and inorganic mercury (Hg²⁺). pnas.orgsi.edu

Sequential Detoxification: In bacteria possessing the broad-spectrum mer operon, the Hg²⁺ produced by MerB is then reduced to the less toxic and volatile elemental mercury (Hg⁰) by another enzyme, mercuric reductase (MerA). nih.govnih.gov This two-step process effectively removes the toxic organomercurial and expels the resulting mercury from the cell. nih.gov Recent research has shown that MerB can function independently of MerA, but this leads to an accumulation of intracellular Hg²⁺, which can increase cytotoxicity. nih.govnih.gov

The MerB-mediated transformation is a crucial pathway for the detoxification and degradation of organomercurials in contaminated environments. pnas.orgresearchgate.net

Organomercurials can also be degraded by non-biological chemical and physical processes in the environment. facetsjournal.com

Photolysis: Photodegradation is a major abiotic pathway for the breakdown of organomercurials in surface waters exposed to sunlight. facetsjournal.comresearchgate.net The process involves the cleavage of the carbon-mercury bond by solar radiation. epa.gov

Dimethylmercury (B1214916): Studies have shown that dimethylmercury is relatively stable to photodecomposition, with low sunlight absorption rates precluding photolysis from being a significant degradation pathway for this specific compound. epa.gov

Diphenylmercury (B1670734): In contrast, diphenylmercury absorbs sunlight in aqueous solutions and photolyzes with a quantum yield of 0.27, breaking down into elemental mercury and phenyl radicals. Its photochemical half-life in sunlight can be as short as 8.5 hours. epa.gov

Di-sec-butylmercury Analogs: Research on the photolysis of unsymmetrical dialkylmercury compounds, such as n-propyl-n-butylmercury, demonstrates that irradiation leads to the formation of radicals and subsequent combination products. electronicsandbooks.com This suggests that similar dialkyl compounds like di-sec-butylmercury would also be susceptible to photolytic cleavage, breaking down into alkyl radicals and elemental mercury. electronicsandbooks.com

Hydrolysis: The stability of the carbon-mercury bond can be influenced by the aqueous environment. Hydrolysis reactions, where water reacts with the organomercurial, can affect the compound's speciation and subsequent reactivity. epa.gov For dialkylmercury compounds, acidolysis (cleavage by acid) is a known reaction, though these compounds are generally stable to base and oxidation. epa.gov The susceptibility of di-sec-butylmercury to hydrolysis under typical environmental pH conditions is expected to be low, similar to other stable dialkylmercury compounds like dimethylmercury. epa.govlibretexts.org

| Degradation Process | Type | Mechanism | Example Substrate | Primary Products |

| MerB-mediated Transformation | Biotic | Enzymatic C-Hg bond cleavage | Monomethylmercury | Methane, Inorganic Mercury (Hg²⁺) |

| Photolysis | Abiotic | Sunlight-induced C-Hg bond cleavage | Diphenylmercury | Benzene, Elemental Mercury (Hg⁰) |

| Hydrolysis/Acidolysis | Abiotic | Chemical C-Hg bond cleavage | Dimethylmercury (in acid) | Methane, Methylmercury salt |

Environmental Fate and Transport Models for Organomercurial Species

To predict the distribution and potential impact of organomercurials in the environment, scientists use environmental fate and transport models. cdc.govresearchgate.net These models are mathematical frameworks that simulate how contaminants move and transform within and between different environmental compartments like air, water, soil, and biota. mdpi.comepa.gov

Model Concepts: These models integrate data on a contaminant's physical and chemical properties with site-specific environmental conditions. cdc.govepa.gov Key processes considered include:

Transport: Advection (movement with the flow of a medium like water or air) and dispersion (spreading out due to turbulence and other factors). mdpi.com

Partitioning: The distribution of a chemical between different phases, such as water and sediment, or air and water. This is often described by partition coefficients.

Transformation: The rates of formation and degradation reactions, including the biotic and abiotic pathways discussed previously (e.g., methylation, demethylation, photolysis). mdpi.com

Modeling Approaches: Models can range from simple, steady-state box models (e.g., SimpleBox) to complex, dynamic multimedia models (e.g., ChemCAN, BETR). researchgate.net For river systems, models like the Aggregated Dead Zone (ADZ) model can be adapted to simulate mercury transport and fate, accounting for advection, dispersion, and key transformation processes. mdpi.com

Key Parameters for Organomercurials: To accurately model the fate of an organomercurial like di-sec-butylmercury, a model would require specific input data, including:

Vapor pressure and Henry's Law constant (for air-water exchange).

Octanol-water partition coefficient (Kow) (to estimate bioaccumulation potential).

Rates of photolysis and hydrolysis under relevant environmental conditions.

Rates of biotic formation and degradation based on microbial activity in the specific environment.

These models are essential tools for risk assessment, helping to identify contamination hotspots and predict the long-term impacts of mercury pollution on a regional or global scale. researchgate.netmdpi.com

Advanced Analytical Strategies for Organomercurial Speciation and Quantification

Chromatographic Separation Techniques for Organomercury Species

Chromatography is the most widely used technique for the separation of individual mercury species from a sample matrix. psanalytical.com The separation is essential to distinguish between different organomercury compounds, such as di-sec-butylmercury, methylmercury (B97897), and ethylmercury, as well as inorganic mercury.

Gas chromatography (GC) is a primary technique for the speciation of volatile and thermally stable organomercury compounds. unam.mx Given its structure with alkyl groups, di-sec-butylmercury is expected to possess sufficient volatility for GC analysis. In this technique, the sample is vaporized and injected onto a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

Research findings indicate that for the analysis of neurotoxic methylmercury(II), GC has been applied to a wide array of foodstuffs and environmental media. nih.gov The use of a gas chromatograph equipped with an electron-capture detector is often necessary to achieve the required level of detectability for organomercurials. nih.gov These detectors are particularly sensitive to the halide forms (chloride, bromide) of organomercury compounds. nih.gov Capillary columns are frequently employed to achieve high-resolution separation of complex mixtures.

| Parameter | Typical Specification for Organomercurial Analysis |

| Column Type | Fused silica (B1680970) capillary column |

| Stationary Phase | Non-polar (e.g., polydimethylsiloxane) or semi-polar |

| Injector Temperature | 200-250 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Electron Capture Detector (ECD), Mass Spectrometry (MS), Atomic Fluorescence Spectrometry (AFS) |

This table presents typical parameters for the GC analysis of volatile organomercurials, which would be applicable to di-sec-butylmercury.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation of non-volatile, thermally labile, or polar organomercury compounds. frontiersin.orgresearchgate.net It separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC using C18 columns is the most common mode for mercury speciation. researchgate.netscispace.com

The mobile phase composition is critical for achieving effective separation. It often consists of a mixture of water, an organic modifier like methanol, and a complexing agent to improve the chromatographic behavior of the mercury species. frontiersin.orgresearchgate.net Thiol-containing reagents such as L-cysteine or 2-mercaptoethanol (B42355) are commonly added to the mobile phase to form stable complexes with mercury species, facilitating their separation and detection. frontiersin.org The coupling of HPLC with various detectors provides a simple and selective method for metal speciation. scispace.com

| Parameter | Typical Specification for Organomercury Analysis |

| Technique | Reversed-Phase HPLC |

| Column | C18 packed column |

| Mobile Phase | Aqueous buffer with an organic modifier (e.g., methanol) and a complexing agent (e.g., L-cysteine, 2-mercaptoethanol) frontiersin.org |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Fluorescence Spectrometry (AFS) |

This table outlines common conditions for the HPLC separation of organomercury species.

Advanced Spectrometric Detection Methods in Hyphenated Systems

The high selectivity and sensitivity required for trace-level organomercurial analysis necessitate the use of advanced spectrometric detectors coupled with chromatographic systems. These detectors are often element-specific, responding only to mercury, which significantly reduces matrix interferences.

Atomic Fluorescence Spectrometry (AFS) is an exceptionally sensitive detection method for mercury. aurorabiomed.comasme.org When coupled with GC or HPLC, the separated organomercury compounds are converted to elemental mercury vapor (Hg⁰), typically through a high-temperature pyrolysis step or chemical reduction. psanalytical.com This elemental mercury is then carried into the AFS detector.

In the detector, a UV lamp excites the mercury atoms, causing them to fluoresce. asme.org The intensity of this fluorescence is directly proportional to the amount of mercury present, allowing for precise quantification. aurora-instr.com AFS offers extremely low detection limits, often in the sub-picogram range, making it ideal for trace analysis. nih.gov For instance, GC-AFS has been shown to achieve detection limits of 0.02-0.04 pg as Hg for methylmercury and ethylmercury. nih.gov The technique is noted for its high sensitivity and accuracy, capable of detecting mercury at parts-per-trillion levels. olympianwatertesting.com

Mass Spectrometry (MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are powerful detectors that provide both quantification and identification of organomercury species. thermofisher.comamericanlaboratory.com

Mass Spectrometry (MS) , when coupled with GC, can confirm the identity of the separated compounds by providing information about their mass-to-charge ratio and fragmentation patterns. While its sensitivity can be lower than other detectors, with detection limits for some organomercurials ranging from 30 to 50 pg, it is an essential tool for confirming the presence of specific species like di-sec-butylmercury. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most sensitive detection techniques for elemental analysis. frontiersin.org When used as a detector for HPLC or GC, the eluent from the column is introduced into a high-temperature argon plasma. The plasma atomizes and ionizes the mercury atoms, which are then guided into a mass spectrometer for separation and detection based on their mass-to-charge ratio. thermofisher.com The key advantages of ICP-MS include its very low detection limits (often at the parts-per-trillion level or lower), wide linear dynamic range, and high selectivity for the mercury isotope being monitored. frontiersin.orgexpec-tech.com This makes HPLC-ICP-MS a leading technique for the accurate quantification of mercury species in complex samples. frontiersin.orgfrontiersin.org

| Detector | Common Application | Typical Detection Limit | Key Advantages |

| AFS | Trace quantification of total mercury after separation | 0.02 - 0.04 pg nih.gov | High sensitivity, cost-effective tandfonline.com |

| MS | Confirmatory analysis, structural identification | 30 - 50 pg nih.gov | Provides molecular structure information |

| ICP-MS | Ultra-trace quantification and speciation | < 1 pg (sub-ppt levels) frontiersin.orgexpec-tech.com | Excellent sensitivity, elemental specificity, handles complex matrices frontiersin.orgthermofisher.com |

This table compares advanced spectrometric detectors used in the analysis of organomercurials.

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-OES) is another element-selective detection method that can be hyphenated with gas chromatography (GC-MIP-OES) for organomercury analysis. unam.mx In this system, the compounds eluting from the GC column are introduced into a microwave-induced plasma, which is an argon plasma sustained by microwave energy. nih.gov

The high-energy plasma excites the mercury atoms, causing them to emit light at characteristic wavelengths. nih.gov The intensity of this emitted light is measured by an optical spectrometer and is proportional to the concentration of mercury. GC-MIP-OES is a viable alternative for mercury speciation, with reported detection limits of 5 pg for methylmercury and 9 pg for ethylmercury. unam.mx One of the advantages of MIP-OES is that it can be operated with nitrogen, which can be generated from the air, reducing the need for expensive argon gas.

Sample Preparation and Extraction Methodologies for Organomercury Species in Complex Matrices

The accurate quantification of organomercury species such as di-sec-butyl mercury in complex environmental and biological matrices necessitates efficient and selective sample preparation and extraction. The primary goals of these procedures are to isolate the analyte from interfering matrix components, preconcentrate it to detectable levels, and convert it into a form suitable for instrumental analysis, all while minimizing species transformation.

A crucial step in the analysis of many organomercury compounds is derivatization , which converts non-volatile species into more volatile and thermally stable forms suitable for gas chromatography. For dialkylmercury compounds, derivatization may not always be necessary if they are sufficiently volatile. However, for other organomercurials, derivatization to ethyl or propyl forms is common.

Common extraction techniques applicable to organomercury compounds include:

Solvent Extraction: This classical technique involves the partitioning of the organomercury compound from an aqueous sample into an immiscible organic solvent. For non-ionic dialkylmercury compounds, a non-polar solvent mixture can be effective. A multi-step extraction process, including back-extraction into an aqueous phase containing a complexing agent, can enhance selectivity and cleanup the sample. kobe-u.ac.jp

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the sample and solvent in a closed vessel, accelerating the extraction process. This technique can be applied to solid samples like soils and sediments to extract organomercury species. epa.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. researchgate.net This method is particularly useful for volatile compounds and can be combined with derivatization.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The large surface area of the fine droplets of the extraction solvent allows for rapid extraction of the analyte. Subsequent centrifugation separates the extraction solvent for analysis.

The choice of extraction method depends on the matrix, the concentration of the analyte, and the subsequent analytical technique. For di-sec-butyl mercury, given its likely non-polar and volatile nature, solvent extraction and SPME would be highly suitable methods.

Table 1: Sample Preparation and Extraction Methodologies for Organomercury Species

| Method | Principle | Typical Application | Advantages | Limitations |

| Solvent Extraction | Partitioning of the analyte between an aqueous sample and an immiscible organic solvent. | Water, biological tissues | Simple, well-established | Can be time-consuming, requires large volumes of organic solvents |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the sample and solvent in a closed vessel, accelerating extraction. | Soils, sediments, biological tissues | Fast, reduced solvent consumption | Requires specialized equipment, potential for species transformation at high temperatures |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption for analysis. | Water, air (headspace) | Solvent-free, simple, sensitive | Fiber lifetime can be limited, matrix effects can be significant |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of a mixture of extraction and disperser solvents into the sample, followed by centrifugation. | Water samples | Fast, high enrichment factor, low solvent consumption | Can be affected by matrix components, selection of solvents is critical |

Disclaimer: This table presents general methodologies for organomercury compounds. Specific performance data for "MERCURY, DI-sec-BUTYL-" is not available in the reviewed literature.

Computational and Theoretical Chemistry Approaches to Organomercury Compounds

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Pathways

Quantum chemical calculations are fundamental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms involving organomercury compounds. These methods are used to identify reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers (activation energies) associated with these transition states, chemists can predict the feasibility and kinetics of various reaction pathways.

A primary application of these calculations is in studying the cleavage of the mercury-carbon bond, a critical step in both the synthesis and decomposition of organomercurials. For instance, computational methods have been successfully applied to explore the reaction channels between dimethylmercury (B1214916) and hydroxyl radicals. digitellinc.com Studies using methods like the M06-2X functional and coupled-cluster theory (CCSD(T)) have shown that the reduction to monomethyl mercury is the most kinetically favorable pathway, a finding that aligns with experimental observations. digitellinc.com

Similarly, the protonolysis of the Hg-C bond, a key degradation mechanism, has been investigated using quantum chemical approaches. nih.govnih.gov Theoretical studies on methylmercury (B97897) derivatives show that coordination with thiol-containing ligands can facilitate this cleavage by increasing the negative charge on the methyl group, making it more susceptible to proton attack. nih.govrsc.org

For di-sec-butylmercury, these computational techniques would be invaluable for understanding how its bulky sec-butyl groups influence reactivity. Quantum calculations could predict how steric hindrance affects the approach of reactants and alters the geometry and energy of transition states for reactions such as:

Thermal Decomposition: Elucidating the pathways and energy requirements for the homolytic cleavage of the Hg-C bond to form sec-butyl radicals.

Electrophilic Attack: Modeling the attack of electrophiles on the carbon atom bonded to mercury and determining how the bulky alkyl groups shield the reaction center.

Transmetalation Reactions: Calculating the energy profiles for the transfer of a sec-butyl group to another metal, a common reaction for organomercurials. wikipedia.org

These calculations provide a molecular-level understanding of reaction dynamics, guiding experimental work and helping to predict the environmental fate and reactivity of sterically hindered organomercury compounds.

Density Functional Theory (DFT) Applications in Organomercurial Chemistry

Density Functional Theory (DFT) has become one of the most widely used computational methods in chemistry due to its favorable balance of accuracy and computational cost. byu.edu It is particularly well-suited for systems containing heavy elements like mercury, where electron correlation and relativistic effects are significant. researchgate.net DFT is extensively used to predict a wide range of properties for organomercurial compounds.

Key applications of DFT in this field include:

Geometric Optimization: Predicting the stable three-dimensional structures of molecules. For simple dialkylmercury compounds, DFT correctly predicts a linear C-Hg-C geometry. wikipedia.orgresearchgate.net For di-sec-butylmercury, DFT would be essential to determine the extent to which steric repulsion between the bulky sec-butyl groups might cause a deviation from this ideal linearity.

Vibrational Analysis: Calculating infrared (IR) spectra, which can be compared with experimental data to confirm molecular structures. A variety of density functionals have been assessed to find the most reliable methods for predicting the vibrational frequencies of bonds like Hg-C and Hg-H in alkyl mercury compounds. researchgate.net

Thermodynamic Properties: Estimating energies, enthalpies, and Gibbs free energies of formation and reaction. This data is crucial for understanding the stability of compounds and the spontaneity of chemical processes. byu.edu

Analysis of Steric Effects: DFT can quantify the steric strain within a molecule. By performing relaxed potential energy surface scans or analyzing molecular orbitals, researchers can understand how bulky substituents, such as the sec-butyl groups, influence molecular shape, stability, and the accessibility of reactive sites. mdpi.comosti.gov

The table below presents a selection of DFT functionals that have been assessed for their accuracy in calculating properties of alkyl mercury compounds, illustrating the method's utility. researchgate.net

| DFT Functional | Type | Typical Application in Organomercurial Chemistry |

|---|---|---|

| B3LYP | Hybrid | General purpose for geometry, frequencies, and energies. |

| M06 | Hybrid Meta-GGA | Good for organometallic chemistry, including reaction barriers. |

| PBE0 | Hybrid | Often used for electronic structure and bond energy calculations. |

| BP86 | GGA | A pure functional, sometimes used for geometry and vibrational analysis. |

Molecular Modeling and Simulations of Organomercury Systems

While quantum chemical methods examine molecules in a static state or along a specific reaction coordinate, molecular modeling and simulations, particularly molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecules move, vibrate, and interact with their environment.

For organomercury compounds, MD simulations can be used to explore:

Conformational Dynamics: Di-sec-butylmercury has multiple rotatable bonds, leading to a complex landscape of possible conformations. MD simulations can explore these conformations and determine which are most prevalent at a given temperature, providing insight into the molecule's average shape and flexibility.

Solvation Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model solvent molecules around a solute like di-sec-butylmercury to understand solvation structures and calculate properties like the free energy of solvation.

Interactions with Surfaces and Biomolecules: MD is a powerful tool for studying how organomercurials interact with other materials. For example, simulations have been used to investigate the self-assembly of alkylthiols on liquid mercury surfaces, revealing details of their packing and phase behavior. researchgate.netdoi.org Such simulations could model the partitioning of di-sec-butylmercury into lipid membranes or its binding within the active sites of proteins, which is crucial for understanding its bioavailability and toxicity. nih.gov

Transport Properties: By simulating a larger system, MD can be used to calculate macroscopic properties like diffusion coefficients. This is important for predicting how a compound like di-sec-butylmercury might move through different environmental media.

These simulations provide a bridge between the properties of a single molecule and the behavior of a bulk system, offering a dynamic picture of how organomercurials behave in realistic chemical and biological settings.

Studies on Electronic Structure and Bonding in Organomercury Compounds

Understanding the electronic structure and the nature of chemical bonds is central to explaining the properties and reactivity of any molecule. Computational studies provide deep insights into the bonding of organomercury compounds.

The C-Hg bond in dialkylmercury compounds is predominantly covalent with low polarity. wikipedia.org Most simple R₂Hg compounds adopt a linear C-Hg-C geometry, which is a result of the involvement of mercury's 6s and 6p orbitals in hybridization. core.ac.uk However, steric strain from bulky alkyl groups can force a deviation from this 180° angle. core.ac.uk Computational chemistry is the ideal tool to quantify this distortion in di-sec-butylmercury and calculate the energetic penalty associated with it.

Key aspects of bonding in organomercurials investigated by theoretical methods include:

Relativistic Effects: Mercury is a heavy element where the velocity of core electrons is a significant fraction of the speed of light. This leads to relativistic effects, such as the contraction of s-orbitals and the expansion of d-orbitals, which strongly influence its bonding properties. researchgate.netrug.nl Theoretical calculations on mercury-containing molecules must account for these effects to achieve accurate results for properties like bond lengths and bond dissociation energies. rug.nl

Bond Dissociation Energies (BDEs): Theoretical methods can accurately calculate the energy required to break the Hg-C bond. This value is a direct measure of the bond's strength and is critical for predicting the thermal stability and reactivity of the compound.

Secondary Interactions: The mercury atom can participate in weak "secondary" bonds with nearby electron-donating atoms. core.ac.uk These interactions, though weaker than covalent bonds, can influence the crystal packing and coordination geometry of organomercury compounds. In di-sec-butylmercury, the bulky alkyl groups would likely sterically hinder the formation of such intermolecular secondary bonds.

Natural Bond Orbital (NBO) Analysis: This computational technique is used to analyze the electron density from a quantum chemical calculation in terms of localized bonds, lone pairs, and atomic charges. For an organomercurial, NBO analysis can provide a quantitative picture of the Hg-C bond's polarity and the hybridization of the participating atomic orbitals.

The table below lists typical Hg-C bond lengths for several organomercury compounds, providing a basis for comparison when considering a sterically hindered molecule like di-sec-butylmercury. core.ac.uk

| Compound | Hg-C Bond Length (Å) | C-Hg-C Angle (°) |

|---|---|---|

| Dimethylmercury | 2.083 | 180 (linear) |

| Diphenylmercury (B1670734) | 2.089 | 180 (linear) |

| Di(o-tolyl)mercury | 2.10 | 172.5 |

| Di(2-furyl)mercury | 2.07 | 175.7 |

Advanced Topics in Organomercurial Stereochemistry and Supramolecular Chemistry

Stereochemical Retention and Inversion in Organomercury Reactions, exemplified by Di-sec-butylmercury

The stereochemical outcome of electrophilic substitution at a saturated carbon, a reaction class denoted as SE2, has been a subject of extensive investigation. Early seminal work by Hughes and Ingold laid the theoretical groundwork for understanding these reactions, proposing that they could proceed with either retention or inversion of the stereochemical configuration at the carbon center. Di-sec-butylmercury, with its chiral sec-butyl groups, emerged as an ideal model compound to experimentally verify these predictions.

A landmark study by Jensen and Gale examined the stereochemistry of the cleavage of optically active di-sec-butylmercury by mercuric bromide. This reaction, a mercury-for-mercury exchange, was found to proceed with complete retention of configuration. This observation provided the first definitive proof that electrophilic substitution at a saturated carbon atom could proceed with retention of stereochemistry.

The proposed mechanism for this retention involves a "front-side" attack of the electrophile. In this model, the attacking mercury species coordinates to the carbon-mercury bond of the substrate, forming a four-center transition state. The cleavage of the old carbon-mercury bond and the formation of the new one occur on the same side of the carbon atom, thus preserving its original stereochemistry.

Subsequent research, including the comprehensive studies by Hughes, Ingold, and their collaborators on the three-alkyl mercury-exchange reaction, further solidified the concept of retention of configuration in SE2 reactions of organomercurials. They demonstrated that the mercury-for-mercury replacement in the reactions of s-butylmercuric salts with di-s-butylmercury proceeds via a bimolecular electrophilic (SE2) mechanism with full preservation of the stereochemical configuration researchgate.net. This body of work was crucial in establishing that, unlike SN2 reactions which proceed with inversion, SE2 reactions at a saturated carbon in organomercury compounds preferentially occur with retention of configuration.

| Reaction | Reagents | Stereochemical Outcome | Mechanism |

| Cleavage of Di-sec-butylmercury | Mercuric Bromide | Retention of Configuration | SE2 (Front-side attack) |

| Three-alkyl mercury-exchange | s-Butylmercuric salts and Di-s-butylmercury | Retention of Configuration | SE2 |

Investigations of Secondary Interactions and Supramolecular Aggregation Patterns in Organomercury Compounds

The supramolecular chemistry of organomercury compounds is dictated by a range of intermolecular forces, including van der Waals interactions and, in cases of suitable substitution, stronger secondary interactions involving the mercury atom. For simple dialkylmercury compounds like di-sec-butylmercury, which lack functional groups capable of forming strong hydrogen bonds or significant dipole-dipole interactions, the primary intermolecular forces are London dispersion forces.

As di-sec-butylmercury is a nonpolar molecule, its aggregation in the liquid and solid states is governed by these relatively weak, transient-dipole-induced-dipole attractions. The strength of London dispersion forces generally increases with the size and surface area of the molecule. The branched nature of the sec-butyl groups in di-sec-butylmercury influences its packing efficiency in the condensed phase, which in turn affects its physical properties such as boiling point and density.

While extensive crystallographic studies have been conducted on various organomercury compounds, particularly those containing heteroatoms that can engage in secondary bonding with the mercury center, there is a notable absence of detailed structural data for di-sec-butylmercury in the published literature. X-ray crystal structures of other simple dialkylmercury compounds, such as dimethylmercury (B1214916), reveal a linear C-Hg-C geometry in the solid state libretexts.org. It is reasonable to infer that di-sec-butylmercury would also adopt a generally linear structure.

Di-sec-butylmercury as a Mechanistic Probe in Organometallic and Physical Organic Chemistry

The well-defined stereochemistry of reactions involving di-sec-butylmercury has rendered it an invaluable tool for probing the mechanisms of a variety of organometallic and physical organic reactions. The predictable retention of configuration in its SE2 reactions serves as a stereochemical benchmark against which other electrophilic substitution reactions can be compared.

The cleavage of the carbon-mercury bond in di-sec-butylmercury has been instrumental in establishing the stereochemical course of electrophilic substitution at a saturated carbon atom. The demonstration of retention of configuration in the reaction with mercuric halides provided strong evidence against a backside attack mechanism (which would lead to inversion) or a mechanism involving a free carbocation intermediate (which would lead to racemization).

The kinetic and stereochemical studies of the three-alkyl mercury-exchange reaction, utilizing di-sec-butylmercury, further elucidated the bimolecular nature of the SE2 mechanism researchgate.net. By employing a combination of polarimetry and radiolabeling, researchers were able to unequivocally demonstrate that the reaction proceeds in a single bimolecular step with complete retention of configuration researchgate.net.

The predictable stereochemical behavior of di-sec-butylmercury has allowed it to be used to:

Establish the stereochemical outcome of SE2 reactions: Providing a clear example of retention of configuration.

Differentiate between possible reaction mechanisms: Distinguishing between front-side attack, backside attack, and pathways involving intermediates.

Investigate the kinetics of bimolecular electrophilic substitutions: The well-behaved nature of its reactions allows for precise kinetic measurements.

In essence, di-sec-butylmercury has served as a stereochemical "signpost," guiding the understanding of a fundamental class of reactions in organic and organometallic chemistry. Its legacy is in the clarity it brought to the mechanistic debate surrounding electrophilic substitution at a saturated carbon atom.

Future Directions in Di Sec Butylmercury and Organomercurial Research

Emerging Synthetic Routes and Methodological Innovations

Future synthetic efforts concerning di-sec-butylmercury and other organomercurials will likely move beyond traditional methods, such as the use of Grignard reagents, to embrace more sophisticated and sustainable approaches. wikipedia.org Innovations in cross-coupling reactions and the activation of carbon-hydrogen bonds are anticipated to provide more direct and atom-economical routes to these compounds.

Key areas of development are expected to include:

Catalytic C-H Activation/Functionalization: The direct mercuration of C-H bonds in alkanes using mercury-based catalysts could offer a more efficient synthesis of di-sec-butylmercury. This would eliminate the need for pre-functionalized starting materials like sec-butyl halides.

Transmetalation Reactions: The use of other organometallic reagents, beyond organolithium and Grignard reagents, in transmetalation reactions with mercury salts could provide alternative synthetic pathways with improved selectivity and functional group tolerance. wikipedia.org

Flow Chemistry: The application of microreactor technology could enable safer and more controlled syntheses of organomercurials, minimizing the risks associated with handling these toxic compounds.

| Synthetic Method | Description | Potential Advantages for Di-sec-butylmercury Synthesis |

| Catalytic C-H Activation | Direct functionalization of C-H bonds with a mercury catalyst. | Increased atom economy, reduced waste, use of simpler starting materials. |

| Advanced Transmetalation | Use of a wider range of organometallic reagents (e.g., organozinc, organoboron) to transfer the organic group to mercury. | Improved functional group compatibility, milder reaction conditions. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, precise control over reaction parameters, potential for higher yields. |

Exploration of Novel Reactivity Patterns and Applications

While the reactivity of many organomercurials is well-established, there remains significant potential for discovering new transformations and applications for compounds like di-sec-butylmercury. Future research will likely focus on leveraging the unique properties of the carbon-mercury bond in catalysis and materials science.

Anticipated areas of exploration include:

Catalysis: The use of di-sec-butylmercury as a precursor for in-situ generation of catalytically active species for various organic transformations is an area of interest.

Materials Science: The incorporation of di-sec-butylmercury into polymeric or solid-state materials could lead to novel materials with interesting electronic or optical properties.

Unprecedented Reaction Pathways: Investigations into the reactions of di-sec-butylmercury with novel reagents and under unconventional reaction conditions (e.g., photochemical or electrochemical activation) may reveal new and unexpected reactivity patterns. rsc.org

| Research Area | Potential Application of Di-sec-butylmercury | Expected Outcome |

| Homogeneous Catalysis | Precursor for catalytically active mercury species. | Development of new catalytic cycles for organic synthesis. |

| Materials Science | Building block for mercury-containing polymers or metal-organic frameworks. | Creation of materials with tailored electronic, optical, or sensory properties. |

| Mechanistic Studies | Probe for understanding fundamental organometallic reaction mechanisms. | Deeper insights into the factors controlling the reactivity of the C-Hg bond. |

Advanced Spectroscopic and Spectrometric Techniques for Structural and Mechanistic Studies

The detailed characterization of organomercurials and the elucidation of their reaction mechanisms will be greatly enhanced by the application of advanced analytical techniques. iitm.ac.injvktech.com High-resolution spectroscopic and spectrometric methods will provide unprecedented insights into the structure, bonding, and dynamics of these compounds. acorn.works

Future applications of these techniques include:

Multinuclear NMR Spectroscopy: In-depth NMR studies, including the use of less common nuclei, will provide detailed information about the electronic environment of the mercury center and the surrounding organic framework. iitm.ac.in

High-Resolution Mass Spectrometry: Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry will be crucial for the identification and characterization of reaction intermediates and products in complex reaction mixtures. iitm.ac.in

X-ray Absorption Spectroscopy (XAS): XAS will offer valuable information about the local coordination environment and oxidation state of the mercury atom in both crystalline and non-crystalline samples.

| Technique | Information Gained for Di-sec-butylmercury |

| Multinuclear NMR (e.g., ¹³C, ¹⁹⁹Hg) | Detailed structural information, insights into bonding and electronic structure. |

| High-Resolution Mass Spectrometry | Precise mass determination for formula confirmation, identification of reaction intermediates. |

| X-ray Absorption Spectroscopy | Local coordination environment and oxidation state of mercury. |

Integration of Multiscale Computational Approaches for Complex Organomercurial Systems

Computational chemistry is becoming an indispensable tool in the study of organometallic compounds, and its application to organomercurials like di-sec-butylmercury is expected to grow significantly. researchgate.net Multiscale modeling approaches will enable the accurate prediction of molecular properties, reaction pathways, and spectroscopic signatures. berscience.orgmdpi.com

Key areas for the application of computational methods include:

Density Functional Theory (DFT) Calculations: DFT will be used to investigate the electronic structure, bonding, and reactivity of di-sec-butylmercury and to model reaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations will provide insights into the dynamic behavior of organomercurials in solution and their interactions with other molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM approaches will be employed to study the behavior of organomercurials in complex environments, such as in the presence of biological macromolecules or on surfaces.

| Computational Method | Application to Di-sec-butylmercury Research |

| Density Functional Theory (DFT) | Prediction of molecular geometry, vibrational frequencies, and reaction energetics. |

| Molecular Dynamics (MD) | Simulation of solvation effects and conformational dynamics. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of interactions with larger systems, such as enzymes or materials surfaces. |

Interdisciplinary Research at the Interface of Chemical and Environmental Sciences (excluding toxicology)

Understanding the fate and transport of organomercurials in the environment, outside of their toxicological effects, is a critical area of future research. This will require interdisciplinary collaborations between chemists, environmental scientists, and geochemists.

Non-toxicological research directions will likely focus on:

Biotransformation Pathways: Investigating the microbial and abiotic degradation pathways of di-sec-butylmercury in various environmental compartments. nih.gov

Atmospheric Chemistry: Studying the atmospheric transport and photochemical reactions of volatile organomercurials.

Geochemical Cycling: Elucidating the role of organomercurials in the global mercury cycle, including their interactions with soils, sediments, and natural waters.

| Research Area | Focus of Study | Relevance |

| Biotransformation | Microbial degradation and metabolic pathways of di-sec-butylmercury. nih.gov | Understanding the natural attenuation of organomercurials in the environment. |

| Atmospheric Chemistry | Photochemical stability and long-range transport of volatile organomercurials. | Assessing the potential for widespread environmental distribution. |

| Geochemical Cycling | Adsorption, desorption, and speciation of di-sec-butylmercury in soils and sediments. | Predicting the environmental mobility and fate of these compounds. |

Q & A

Basic Research Questions

Q. What are the established safety protocols for synthesizing and handling DI-sec-butyl mercury compounds in laboratory settings?

- Methodological Answer : Due to its hazardous nature (CAS 19910-65-7), researchers must prioritize containment (e.g., fume hoods), personal protective equipment (PPE), and waste disposal protocols. Synthesis should follow small-scale protocols to minimize exposure, with real-time gas detection for mercury vapors. Refer to hazardous chemical guidelines for storage (e.g., inert atmospheres, temperature control) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing DI-sec-butyl mercury compounds, and how do they complement each other?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) identifies organic ligand structures, while X-ray crystallography confirms molecular geometry. Gas chromatography-mass spectrometry (GC-MS) quantifies purity and detects volatile byproducts. Cross-validate results with elemental analysis (e.g., mercury content via ICP-MS) to ensure accuracy .

Q. How can researchers design controlled experiments to assess the acute toxicity of DI-sec-butyl mercury compounds in model organisms?

- Methodological Answer : Use dose-response studies in standardized models (e.g., Daphnia magna for aquatic toxicity). Control variables include pH, temperature, and exposure duration. Compare results against reference toxicants (e.g., methylmercury) and validate with histological assays (e.g., tissue mercury accumulation via atomic absorption spectroscopy) .

Advanced Research Questions

Q. How can contradictions in thermal stability data for DI-sec-butyl mercury compounds be resolved when using differential scanning calorimetry (DSC) versus thermogravimetric analysis (TGA)?

- Methodological Answer : Discrepancies may arise from sample preparation (e.g., purity, particle size) or instrument sensitivity. Replicate experiments under identical conditions, and use hyphenated techniques (e.g., TGA-MS) to correlate mass loss with decomposition products. Apply kinetic models (e.g., Flynn-Wall-Ozawa) to reconcile activation energy differences .

Q. What experimental frameworks are effective for elucidating the environmental degradation pathways of DI-sec-butyl mercury compounds in aquatic systems?

- Methodological Answer : Simulate natural conditions (e.g., UV irradiation, microbial activity) in mesocosms. Track degradation products via LC-HRMS and isotopic labeling (e.g., ). Use multivariate analysis to distinguish abiotic (hydrolysis) vs. biotic (microbial methylation) pathways .

Q. How can researchers address mechanistic uncertainties in the redox behavior of DI-sec-butyl mercury compounds during catalytic applications?

- Methodological Answer : Employ operando spectroscopy (e.g., XANES, EXAFS) to monitor mercury oxidation states in real time. Compare experimental data with computational models (DFT calculations) to validate electron transfer pathways. Control for solvent polarity and counterion effects to isolate redox mechanisms .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing DI-sec-butyl mercury compounds across laboratories?

- Methodological Answer : Publish detailed protocols with step-by-step stoichiometry, purification methods (e.g., recrystallization solvents), and characterization benchmarks (e.g., NMR chemical shifts). Use collaborative platforms to share raw data (e.g., crystallographic files, spectral libraries) and adhere to FAIR principles .

Q. How should researchers statistically analyze conflicting bioaccumulation data for DI-sec-butyl mercury compounds across trophic levels?

- Methodological Answer : Apply meta-analysis tools to aggregate datasets, accounting for variables like trophic magnification factors (TMFs) and lipid-normalized concentrations. Use sensitivity analysis to identify outliers and Bayesian models to quantify uncertainty .

Ethical and Regulatory Considerations

Q. What ethical frameworks guide the use of DI-sec-butyl mercury compounds in ecotoxicology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.